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Balanol's four-ring structure fully occupies the flexible ATP-binding site [1]:

Benzamide moiety (Ring A): Occupies the adenine subsite, mimicking the adenine ring of ATP.
Azepane moiety (Ring B): Resides in the ribose subsite.

Benzophenone moiety (Rings C and D): Fills the triphosphate subsite, with its carboxylate group
playing a critical role in binding.

The X-ray crystallographic structure of PKA-bound balanol confirms it is a close ATP mimic [1]. It inhibits

PKC isozymes in the nanomolar range, showing better potency than staurosporine [2].

Key Binding Interactions and Charge States

The binding affinity and specificity of balanol are mediated by key nonbonded interactions and the charge

states of its ionizable groups.

Table 1: Critical Nonbonded Interactions in Kinase-Balanol Complexes

Interaction
Type

Description Role in Molecular Recognition

Hydrogen
Bonding

Traditional hydrogen bonds with kinase
backbone and side chains.

Critical for anchoring the inhibitor and
providing binding specificity [3].
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Interaction
Type

Description Role in Molecular Recognition

Salt Bridge Ionic interactions, e.g., between

balanol's carboxylate and a kinase
arginine residue.

Contribute significantly to binding energy

and selectivity [3].

CH-π
Interaction

Interaction between aliphatic C-H bonds
and aromatic rings.

Recognized as a major contributor to
binding affinity in kinase-inhibitor

complexes [3].

π-π Stacking Face-to-face stacking between aromatic

rings.

Important for positioning the inhibitor in

the hydrophobic adenine pocket [3].

Cation-π
Interaction

Interaction between a cation and an

aromatic ring.

Can influence binding orientation and

energy [3].

The charge state of balanol is crucial for binding. Computational studies suggest that for balanol and its

most potent fluorinated analogue (with a 5S fluorine on the azepane), the following groups are charged at

physiological pH when bound to PKCε and PKA [1]:

The secondary amine (N1) on the azepane ring.

The phenolic group (C6′′OH) on the benzophenone moiety.
The carboxylate group (C15′′O2H) on the benzophenone ring.

Fluorination can alter the charge state profile, affecting binding affinity and isozyme selectivity [1].

Computational Modeling of Balanol Binding

Accurately modeling balanol-kinase interactions is vital for structure-based drug design. A benchmarking

study recommends the following DFT methods for modeling nonbonded interactions in kinase-inhibitor

complexes [3]:

Table 2: Benchmarking of DFT Methods for Kinase-Inhibitor Interactions
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DFT Method
Basis
Set

Key Finding Rationale

B3LYP-
D3BJ

def2-

TZVP

Best combination of accuracy and

computational efficiency.

Well-suited for routine modeling of

protein-ligand binding [3].

RIJK RI-
B2PLYP

def2-

QZVP

Delivers high accuracy. Excellent choice when high

precision is required [3].

Experimental Production and Binding Analysis

Gram-Level Production in Fungus Balanol can be produced via fermentation of the engineered fungus

Tolypocladium ophioglossoides.

Strain: Use the blnROE strain (overexpressing the pathway-specific regulator gene blnR) [2].
Medium: Optimized COB medium through response surface methodology [2].

Fermentation: Conduct batch fermentation in a 15 L jar fermenter at 26°C, maintaining pH at 4.9 and
dissolved oxygen at 20% air saturation [2].

Yield: This process achieved a production level of 2187.39 mg/L [2].

Experimental Protocol for Binding Affinity Measurement Directly measure the binding affinity (KD) of

balanol analogues to kinases using Biolayer Interferometry (BLI) [4]:

Biotinylation: Biotinylate the purified kinase using EZ-Link HPDP-Biotin.

Immobilization: Load the biotinylated kinase onto streptavidin-coated biosensors.
Baseline: Place sensors in a buffer with 1% DMSO for 1 minute to establish a baseline.

Association: Transfer sensors to a solution containing the balanol analogue for 3 minutes to monitor
binding.

Dissociation: Return sensors to the baseline buffer for 5 minutes to monitor dissociation.
Analysis: Fit the association and dissociation curves to determine the rate constants (kon and koff)

and calculate KD = koff/kon [4].

Workflow for Production and Analysis

The following diagram outlines the key stages for producing balanol and experimentally analyzing its kinase

binding.
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Production Phase

Binding Analysis Phase

Design & Optimization

Start: Balanol R&D

Engineer Fungal Strain
(Overexpress blnR)

Optimized Fermentation
(COB Medium, 26°C)

Harvest & Purify

Biolayer Interferometry
(K_D Measurement)

Crystallography
(Determine 3D Structure)

Computational Modeling
(DFT, MD Simulations)

Analyze Binding Motifs

Design Analogues
(e.g., Fluorination)

Feedback Loop
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Evaluate Selectivity/Potency
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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